
7-Hydroxyflumequine
Descripción general
Descripción
7-Hydroxyflumequine is a metabolite of flumequine, a synthetic chemotherapeutic antibiotic belonging to the fluoroquinolone class. It is primarily used in veterinary medicine to treat bacterial infections in animals. The compound is characterized by its quinoline carboxylic acid structure, which includes a hydroxyl group at the seventh position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyflumequine typically involves the hydroxylation of flumequine. This process can be achieved through microbial transformation or chemical synthesis. In microbial transformation, cultures of microorganisms such as Cunninghamella elegans are used to hydroxylate flumequine, resulting in the formation of this compound . Chemical synthesis involves the use of specific reagents and conditions to introduce the hydroxyl group at the desired position on the quinoline ring.
Industrial Production Methods: Industrial production of this compound involves large-scale microbial fermentation processes. These processes are optimized to achieve high yields and purity of the compound. The fermentation broth is then subjected to extraction and purification steps to isolate this compound.
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxyflumequine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound, although this is less common.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents such as alkyl halides can replace the hydroxyl group with other functional groups.
Major Products: The major products formed from these reactions include 7-oxoflumequine and various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
7-Hydroxyflumequine has several applications in scientific research:
Environmental Studies: It is used to study the degradation kinetics and environmental behavior of chiral antibiotics in water and sediment.
Analytical Chemistry: The compound is analyzed using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to understand its enantiomeric composition and behavior in different matrices.
Veterinary Medicine: As a metabolite of flumequine, it is studied for its pharmacokinetics and residue levels in edible tissues of animals.
Mecanismo De Acción
7-Hydroxyflumequine, like its parent compound flumequine, functions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and cell division. By inhibiting these enzymes, this compound disrupts bacterial DNA processes, leading to cell death .
Comparación Con Compuestos Similares
Flumequine: The parent compound, used as an antibiotic in veterinary medicine.
Nalidixic Acid: Another quinolone antibiotic, used primarily for urinary tract infections.
Ciprofloxacin: A more advanced fluoroquinolone with broader antibacterial activity.
Uniqueness: 7-Hydroxyflumequine is unique due to its specific hydroxylation at the seventh position, which differentiates it from other quinolone antibiotics. This structural modification can influence its pharmacokinetics and biological activity.
Propiedades
IUPAC Name |
7-fluoro-10-hydroxy-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5(13),6,8-tetraene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4/c1-6-2-11(17)8-3-7(15)4-9-12(8)16(6)5-10(13(9)18)14(19)20/h3-6,11,17H,2H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYQHEUSQWIRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC(=CC3=C2N1C=C(C3=O)C(=O)O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976779 | |
| Record name | 9-Fluoro-7-hydroxy-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61293-22-9 | |
| Record name | 7-Hydroxyflumequine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061293229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Fluoro-7-hydroxy-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


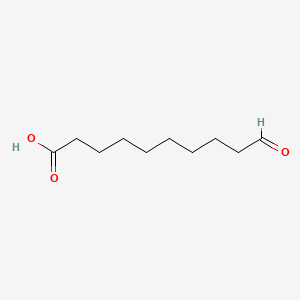

![Manganese, [5,10,15,20-tetraphenylporphinato(2-)]-](/img/structure/B1201809.png)

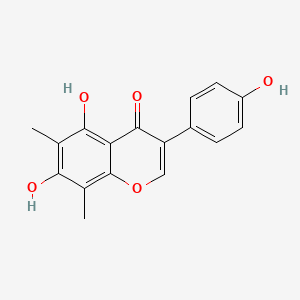
![2-[[4-(2-furanylmethyl)-5-methyl-1,2,4-triazol-3-yl]thio]-N-(4-methyl-2-thiazolyl)acetamide](/img/structure/B1201813.png)
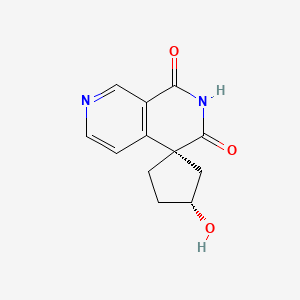
![4-[(3S,3aR,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol](/img/structure/B1201816.png)

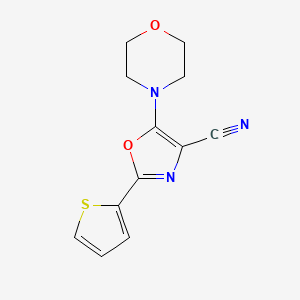

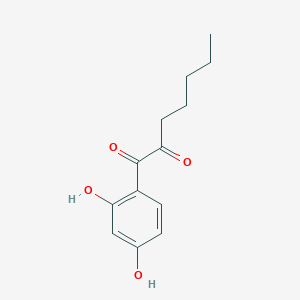

![2-Cyano-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetic acid hexyl ester](/img/structure/B1201827.png)
